molecular formula C10H9ClO B1620667 1-Phenyl-cyclopropanecarbonyl chloride CAS No. 63201-02-5

1-Phenyl-cyclopropanecarbonyl chloride

Cat. No.: B1620667
CAS No.: 63201-02-5
M. Wt: 180.63 g/mol
InChI Key: NSSCREWKCZJMTL-UHFFFAOYSA-N
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Description

1-Phenyl-cyclopropanecarbonyl chloride is an organic compound with the molecular formula C10H9ClO. It is a derivative of cyclopropane, featuring a phenyl group attached to the cyclopropane ring and a carbonyl chloride functional group. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-cyclopropanecarbonyl chloride can be synthesized through several methods. One common approach involves the reaction of phenylcyclopropane with phosgene (COCl2) under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Another method involves the chlorination of 1-phenylcyclopropanecarboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrogen chloride (HCl) produced during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in maintaining precise reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to 1-phenylcyclopropanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-phenylcyclopropanecarboxylic acid and hydrochloric acid (HCl).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Water, often with a base to neutralize the HCl produced

Major Products Formed

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    1-Phenylcyclopropanemethanol: Formed from reduction

    1-Phenylcyclopropanecarboxylic acid: Formed from hydrolysis

Scientific Research Applications

1-Phenyl-cyclopropanecarbonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme mechanisms and protein modifications, where it can act as an acylating agent.

    Medicine: Potential use in the development of new drugs due to its reactivity and ability to form stable derivatives.

    Industry: Used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1-Phenyl-cyclopropanecarbonyl chloride exerts its effects involves the reactivity of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The phenyl group stabilizes the intermediate formed during the reaction, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

1-Phenyl-cyclopropanecarbonyl chloride can be compared with other cyclopropane derivatives such as:

    Cyclopropanecarbonyl chloride: Lacks the phenyl group, making it less stable and less reactive in certain reactions.

    1-Phenylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications.

    1-Phenylcyclopropanemethanol: The alcohol derivative, which is less reactive but can be used in different synthetic pathways

The uniqueness of this compound lies in its combination of the phenyl group and the carbonyl chloride group, providing a balance of stability and reactivity that is valuable in various chemical processes.

Properties

IUPAC Name

1-phenylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSCREWKCZJMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375137
Record name 1-Phenyl-cyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63201-02-5
Record name 1-Phenyl-cyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63201-02-5
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Synthesis routes and methods I

Procedure details

1-Phenyl-cyclopropanecarboxylic acid (0.5 g, 3.1 mmol), was dissolved in thionyl chloride (10 eq, 0.031 mol, 3.68 g, 2.3 ml), and refluxed at 80° C. for 1.5 hours. Then excess of thionyl chloride was evaporated on the rotary evaporator which yielded a dark-yellowish liquid (1-phenyl-cyclopropanecarbonyl chloride A), which was then cooled to 0° C., under argon.
Quantity
0.5 g
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2.3 mL
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reactant
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Synthesis routes and methods II

Procedure details

Quantity
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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